molecular formula C66H68CaF2N4O12 B2454285 para-Hydroxy Atorvastatin CalciuM Salt CAS No. 265989-44-4

para-Hydroxy Atorvastatin CalciuM Salt

Cat. No. B2454285
CAS RN: 265989-44-4
M. Wt: 1187.361
InChI Key: PYIWEMFVBXVPDU-MNSAWQCASA-L
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Description

Para-Hydroxy Atorvastatin Calcium Salt is a calcium salt form of para-Hydroxy Atorvastatin, a drug primarily used to treat high cholesterol and triglyceride levels in the blood . It is a potent and selective competitive inhibitor of HMG-CoA reductase, an enzyme involved in cholesterol synthesis .


Synthesis Analysis

An improved kilogram-scale synthesis of atorvastatin calcium salt has been developed that affords >99.5% product purities . Key improvements include isolating the pure product of the ketal deprotection step as a crystalline solid, and using a convenient ethyl acetate extraction procedure to isolate the pure atorvastatin calcium at the ester hydrolysis and counter-ion exchange step .


Molecular Structure Analysis

The molecular formula of this compound is C33H34FN2O6 • 1/2Ca . The molecular weight is 1189.3564064 .


Chemical Reactions Analysis

Atorvastatin is metabolized by the cytochrome P450 (CYP) isoform CYP3A4 to form 4-hydroxy atorvastatin . The conversion of an advanced ketal ester intermediate to atorvastatin calcium is hampered by several process issues, particularly at the final stage where the hemi-calcium salt is obtained .


Physical And Chemical Properties Analysis

This compound is a crystalline solid . It is soluble in DMF at 25 mg/ml, in DMF:PBS (pH 7.2) (1:9) at 0.1 mg/ml, in DMSO at 15 mg/ml, and in Ethanol at 0.5 mg/ml .

Scientific Research Applications

Neuroprotective Effects

Para-Hydroxy Atorvastatin has been studied for its potential neuroprotective effects. Research has demonstrated its efficacy in protecting neurons against glutamate-induced excitotoxicity, which is significant because this process is implicated in various neurological disorders. The protective properties of Atorvastatin were found to be independent of its cholesterol-lowering capabilities, suggesting its potential application in neurodegenerative diseases (Bösel et al., 2005).

Impact on Endothelial Mitochondria

Another study highlighted that Atorvastatin, particularly the hydrophobic calcium-containing form, can negatively affect the respiratory function of isolated endothelial mitochondria. This finding is crucial for understanding the direct effects of Atorvastatin on cellular components, which could have implications for cardiovascular health (Broniarek & Jarmuszkiewicz, 2018).

Biocatalytic Synthesis

Research on the biocatalytic synthesis of Atorvastatin intermediates is another significant area. This method employs various biocatalysts like alcohol dehydrogenase and lipase for the synthesis of chiral Atorvastatin intermediates, which is crucial for its pharmacological efficacy. This approach is key for improving the synthesis process of Atorvastatin, enhancing its availability and potentially its therapeutic effects (Patel, 2009).

Pharmacokinetics and Bioequivalence

Understanding the pharmacokinetics and bioequivalence of different Atorvastatin formulations is essential for ensuring its efficacy and safety in different populations. Studies in this field contribute to optimizing dosage forms and ensuring consistent therapeutic effects across different generic formulations (Liu et al., 2010).

Metabolism by Cytochrome P450

The metabolism of Atorvastatin by cytochrome P450 enzymes, particularly CYP3A4 and CYP3A5, is critical for its pharmacological activity. Research in this area helps in understanding individual variations in drug response and the potential for drug-drug interactions, which is vital for personalizing Atorvastatin therapy (Park et al., 2008).

Safety and Hazards

Users are advised to avoid dust formation, breathing mist, gas or vapours, and contacting with skin and eye . Personal protective equipment should be used, including chemical impermeable gloves .

Future Directions

In the last decade, numerous bioanalytical procedures have been developed for the quantification of atorvastatin in different biological samples using liquid chromatographic techniques . Advancement in technology has developed several new and advanced sample preparation approaches like dispersive liquid-liquid extraction, microextraction by packed sorbent, which have high recovery rates than conventional procedures . This may be consulted as an informative tool to support the optimization of new bioanalytical methods for the quantification of atorvastatin .

properties

IUPAC Name

calcium;(3R,5R)-7-[2-(4-fluorophenyl)-4-[(4-hydroxyphenyl)carbamoyl]-3-phenyl-5-propan-2-ylpyrrol-1-yl]-3,5-dihydroxyheptanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/2C33H35FN2O6.Ca/c2*1-20(2)31-30(33(42)35-24-12-14-25(37)15-13-24)29(21-6-4-3-5-7-21)32(22-8-10-23(34)11-9-22)36(31)17-16-26(38)18-27(39)19-28(40)41;/h2*3-15,20,26-27,37-39H,16-19H2,1-2H3,(H,35,42)(H,40,41);/q;;+2/p-2/t2*26-,27-;/m11./s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PYIWEMFVBXVPDU-MNSAWQCASA-L
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=C(C(=C(N1CCC(CC(CC(=O)[O-])O)O)C2=CC=C(C=C2)F)C3=CC=CC=C3)C(=O)NC4=CC=C(C=C4)O.CC(C)C1=C(C(=C(N1CCC(CC(CC(=O)[O-])O)O)C2=CC=C(C=C2)F)C3=CC=CC=C3)C(=O)NC4=CC=C(C=C4)O.[Ca+2]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)C1=C(C(=C(N1CC[C@H](C[C@H](CC(=O)[O-])O)O)C2=CC=C(C=C2)F)C3=CC=CC=C3)C(=O)NC4=CC=C(C=C4)O.CC(C)C1=C(C(=C(N1CC[C@H](C[C@H](CC(=O)[O-])O)O)C2=CC=C(C=C2)F)C3=CC=CC=C3)C(=O)NC4=CC=C(C=C4)O.[Ca+2]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C66H68CaF2N4O12
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1187.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

265989-44-4
Record name (3R,5R)-7-[5-(4-(Fluorophenyl)-2,3-dihydro-3-(1-methylethyl)-2-oxo-4-phenyl-3-[(phenylamino)carbonyl]-1H-pyrrol-1-yl]-3,5-dihydroxy-heptanoic acid calcium salt
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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